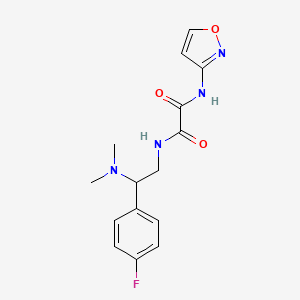
2-((3-((1-Ciclopropil-6-metil-2-oxo-1,2-dihidropiridin-4-il)oxi)azetidin-1-il)sulfonil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile is a synthetic organic compound with multifaceted applications in various scientific fields. This compound is notable for its complex molecular structure, which includes a benzonitrile core linked to an azetidine and cyclopropyl-pyridine moieties, conferring unique chemical and biological properties.
Aplicaciones Científicas De Investigación
The compound has extensive applications across multiple scientific domains:
Chemistry
: Utilized as a precursor or intermediate in the synthesis of more complex molecules.
Biology
: Studied for its potential biochemical interactions and effects on biological pathways.
Medicine
: Investigated for therapeutic properties, particularly in designing new drugs targeting specific enzymes or receptors.
Industry
: Used in the development of advanced materials, including specialty chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. Commonly, the preparation involves:
Formation of the azetidine moiety through cyclization reactions.
Synthesis of the 1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridine intermediate through multi-step synthesis including cyclopropylation and oxidation.
Coupling of these intermediates to form the final compound, often facilitated by sulfonylation reactions under controlled conditions.
Industrial production methods: Industrially, the compound can be produced using similar synthetic routes but scaled-up with optimizations to improve yield and purity. Process parameters such as temperature, solvent choice, and reaction time are fine-tuned for efficient large-scale production.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation
: The compound can undergo oxidation reactions, particularly at the pyridine and cyclopropyl rings, potentially leading to various oxidized derivatives.
Reduction
: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution
Common reagents and conditions used: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major products formed from these reactions:
Oxidized derivatives such as pyridine N-oxide.
Reduced products including primary amines from the nitrile group.
Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. The benzonitrile and azetidine moieties facilitate binding to active sites, while the cyclopropyl-pyridine structure may contribute to the overall stability and reactivity of the molecule in biological systems. Detailed pathways involve binding to target molecules, potentially leading to inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Comparison with other similar compounds:
Nitrile-containing compounds
: Compared to other benzonitrile derivatives, this compound exhibits distinct reactivity due to the presence of the azetidine and pyridine groups.
Azetidine derivatives
: Shows enhanced stability and unique biological interactions compared to simpler azetidine compounds.
Pyridine derivatives
: The cyclopropyl substitution adds a level of complexity and specificity not found in standard pyridine compounds.
List of similar compounds:
Benzonitrile derivatives like 2-cyanobenzaldehyde.
Simple azetidine compounds such as azetidine-2-carboxylic acid.
Cyclopropyl-pyridine derivatives like cyclopropylpyridine.
This article aims to provide a comprehensive understanding of 2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile, highlighting its preparation, reactivity, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13-8-16(9-19(23)22(13)15-6-7-15)26-17-11-21(12-17)27(24,25)18-5-3-2-4-14(18)10-20/h2-5,8-9,15,17H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXJFVVSBHDSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-2-yl)propanoic acid](/img/structure/B2591040.png)
![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)


![Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2591049.png)


![N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2591056.png)

![3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591059.png)
